(S)-4-Phenylpyrrolidin-2-one
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions and processes used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, kinetics, and the products formed .Physical and Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties include reactivity, flammability, and types of chemical reactions the compound can undergo .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis through Dynamic Kinetic Resolution : (S)-4-Phenylpyrrolidin-2-one can be synthesized from a commercial compound using dynamic kinetic resolution (DKR) involving enzymatic enantioselective amination reaction catalyzed by ω-transaminases. This method provides access to 4-arylpyrrolidin-2-ones derivatives, cyclic analogues of γ-aminobutyric acid (GABA) derivatives (Koszelewski, Faber, & Kroutil, 2009).
- Double Reduction of Cyclic Sulfonamides : The compound has been achieved via double reduction of cyclic sulfonamide precursors, following the stereoselective intramolecular Heck reaction of a chiral pool derived 2,5-dihydropyrrole (Evans, 2007).
Pharmacological and Biological Applications
- Bromodomain Inhibitors : 1-Methyl-4-phenylpyrrolidin-2-one and its derivatives are used in the development of bromodomain inhibitors. These compounds exhibit increased affinityas inhibitors of bromodomain-containing protein 4, indicating potential in targeting epigenetic regulation (Hilton-Proctor et al., 2020).
- Anticonvulsant Properties : 3-Ethyl-3-phenylpyrrolidin-2-one, a related compound, demonstrates robust activity in animal models of drug-resistant epilepsy, making it a promising candidate for clinical development. Its enantiopure and racemic forms have significant differences in their supramolecular organization, which can affect their pharmacological properties (Krivoshein, Lindeman, Timofeeva, & Khrustalev, 2017).
Medicinal Chemistry Applications
- Factor Xa Inhibitors : Sulfonamidopyrrolidin-2-one-based factor Xa inhibitors, incorporating specific motifs like phenylpyrrolidine, have been developed for their anticoagulant properties with potential for oral dosing in humans (Young et al., 2011).
- HIV-1 Reverse Transcriptase Inhibition : Derivatives of 4-phenylpyrrolidin-2-one have shown potential as inhibitors of the HIV-1 reverse transcriptase enzyme, indicating their significance in antiviral research (Tamazyan et al., 2007).
Material Science and Chemistry
- Electrochemically Active Probes : Derivatives of 4-phenylpyrrolidin-2-one have been utilized in the synthesis of ferrocene labeled amino acid and peptide nucleic acid (PNA) monomer derivatives, creating water-soluble and biocompatible probes for biomolecules. These derivatives demonstrate high electrochemical activity, making them useful in various biochemical applications (Baldoli et al., 2007).
Synthetic Chemistry
- Catalytic Arylation : The compound has been used in studies for the direct and selective arylation of sp3 C-H bonds in the absence of a directing group, employing ruthenium-based catalysts. This method signifies an advancement in organic synthesis, particularly in modifying pyrrolidine rings (Sezen & Sames, 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(4S)-4-phenylpyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10-6-9(7-11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJZEMQCQRPLQQ-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CNC1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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